molecular formula C14H26N2O2 B12071062 (1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate

Katalognummer: B12071062
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: GWQDCLWOQAOREV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, a piperidine ring, and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the piperidine ring, and the esterification process. Common reagents used in these reactions include cyclohexanone, piperidine, and methyl chloroformate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1r,4r)-Methyl 4-(methyl(piperidin-4-yl)amino)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Eigenschaften

Molekularformel

C14H26N2O2

Molekulargewicht

254.37 g/mol

IUPAC-Name

methyl 4-[methyl(piperidin-4-yl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-16(13-7-9-15-10-8-13)12-5-3-11(4-6-12)14(17)18-2/h11-13,15H,3-10H2,1-2H3

InChI-Schlüssel

GWQDCLWOQAOREV-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCC(CC1)C(=O)OC)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.